Pyridine-2-carbonitrile 1-oxide
Overview
Description
Pyridine-2-carbonitrile 1-oxide, also known as 2-pyridinecarbonitrile 1-oxide, is a heterocyclic organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a nitrile group and an oxide group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Pyridine-2-carbonitrile 1-oxide is a complex compound with potential therapeutic significance
Mode of Action
It is known that pyridine derivatives can interact with various cellular targets through different mechanisms . They can influence many cellular pathways necessary for the proper functioning of cells . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyridine derivatives are known to affect numerous biochemical pathways . They can influence the activities of enzymes involved in carbohydrate metabolism, components of the immune system, and the growth of cancerous cells . .
Result of Action
Pyridine derivatives are known to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects . The specific effects of this compound at the molecular and cellular levels are yet to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-carbonitrile 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-pyridinecarbonitrile using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile and oxide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine-2-carboxylic acid derivatives, while reduction can yield pyridine-2-amine derivatives.
Scientific Research Applications
Pyridine-2-carbonitrile 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Some derivatives of this compound are being investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Pyridone: A structurally similar compound where the nitrile group is replaced with a hydroxyl group.
3-Cyanopyridine: Another derivative of pyridine with a nitrile group at the 3-position instead of the 2-position.
Uniqueness: Pyridine-2-carbonitrile 1-oxide is unique due to the presence of both a nitrile and an oxide group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-5-6-3-1-2-4-8(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDJXMMIVUCDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C#N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178756 | |
Record name | Pyridine-2-carbonitrile 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-98-4 | |
Record name | 2-Pyridinecarbonitrile, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyanopyridine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-2-carbonitrile 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carbonitrile 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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